molecular formula C15H13F4NO3S B2719140 4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide CAS No. 1105222-03-4

4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

Cat. No.: B2719140
CAS No.: 1105222-03-4
M. Wt: 363.33
InChI Key: MSNKZEGEBUZEKU-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a complex organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, which can be advantageous in pharmaceutical and agrochemical contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic substitution reaction where a fluorinated phenol reacts with an appropriate sulfonyl chloride under basic conditions to form the sulfonamide linkage . The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation of the sulfonamide group can produce sulfonic acids .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
  • N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its combination of fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability, lipophilicity, and binding affinity, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

4-fluoro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F4NO3S/c16-12-4-6-14(7-5-12)24(21,22)20-8-9-23-13-3-1-2-11(10-13)15(17,18)19/h1-7,10,20H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNKZEGEBUZEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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